tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings share a single atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of diaminopyrimidines as egfr inhibitors , suggesting potential targets could be enzymes like EGFR (Epidermal Growth Factor Receptor).
Biochemical Pathways
If it acts as an EGFR inhibitor like related compounds , it could impact pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, which are all downstream of EGFR.
Result of Action
If it acts as an EGFR inhibitor like related compounds , it could potentially inhibit cell proliferation and induce apoptosis in cells overexpressing EGFR.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for drug development, particularly in the design of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Comparison: tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure and the position of the functional groups. This uniqueness gives it distinct reactivity and stability compared to similar compounds. For instance, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has a different position of the oxo group, which can lead to different chemical properties and applications .
Properties
IUPAC Name |
tert-butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)7-5-4-6-10(13)15/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQJEJXSBHAVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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